Cas no 1502973-96-7 (4-(1-phenylethyl)oxane-4-carboxylic acid)

4-(1-Phenylethyl)oxane-4-carboxylic acid is a chiral bicyclic compound featuring a carboxyl group and a phenyl-substituted ethyl moiety on an oxane (tetrahydropyran) ring. Its stereochemistry and functional group arrangement make it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The rigid oxane scaffold enhances conformational stability, while the carboxylic acid group allows for further derivatization via amidation, esterification, or other coupling reactions. The phenyl-ethyl substituent introduces steric and electronic modulation, potentially influencing binding affinity in target molecules. This compound is suited for asymmetric synthesis and chiral pool strategies due to its defined stereocenter. Typical applications include ligand design and bioactive molecule development.
4-(1-phenylethyl)oxane-4-carboxylic acid structure
1502973-96-7 structure
Product Name:4-(1-phenylethyl)oxane-4-carboxylic acid
CAS No:1502973-96-7
MF:C14H18O3
MW:234.290924549103
CID:6404338
PubChem ID:82620299
Update Time:2025-05-19

4-(1-phenylethyl)oxane-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(1-phenylethyl)oxane-4-carboxylic acid
    • EN300-1866387
    • 1502973-96-7
    • Inchi: 1S/C14H18O3/c1-11(12-5-3-2-4-6-12)14(13(15)16)7-9-17-10-8-14/h2-6,11H,7-10H2,1H3,(H,15,16)
    • InChI Key: YXURUFBHFDMZOO-UHFFFAOYSA-N
    • SMILES: O1CCC(C(=O)O)(CC1)C(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 234.125594432g/mol
  • Monoisotopic Mass: 234.125594432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 46.5Ų

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Additional information on 4-(1-phenylethyl)oxane-4-carboxylic acid

Comprehensive Overview of 4-(1-phenylethyl)oxane-4-carboxylic acid (CAS No. 1502973-96-7): Properties, Applications, and Industry Relevance

4-(1-phenylethyl)oxane-4-carboxylic acid (CAS No. 1502973-96-7) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This oxane-based carboxylic acid derivative combines a phenyl-ethyl moiety with a six-membered oxygen-containing ring, making it a valuable intermediate for drug discovery and material science. The compound's chiral center at the phenylethyl group opens possibilities for stereoselective synthesis, aligning with the growing demand for enantiomerically pure compounds in modern medicine.

Recent studies highlight the potential of 4-(1-phenylethyl)oxane-4-carboxylate derivatives as building blocks for bioactive molecules. Researchers are particularly interested in its application for developing GPCR-targeting compounds, a hot topic in neurodegenerative disease and metabolic disorder research. The compound's balanced lipophilicity (LogP ~2.8) and moderate molecular weight (248.3 g/mol) make it suitable for crossing biological barriers, addressing the pharmaceutical industry's focus on improved drug bioavailability.

From a synthetic chemistry perspective, the oxane-carboxylic acid scaffold offers multiple sites for functionalization. The carboxyl group enables amide bond formation, while the ether oxygen provides hydrogen-bond acceptor capabilities. These features respond to the increasing search queries about versatile pharmaceutical intermediates and multifunctional building blocks in organic synthesis. The compound's thermal stability (decomposition temperature >200°C) also makes it relevant for high-temperature applications in material science.

Analytical characterization of CAS 1502973-96-7 typically involves HPLC (retention time ~6.2 min in reverse-phase conditions), NMR (characteristic signals at δ 7.2-7.4 ppm for aromatic protons), and mass spectrometry (m/z 247 for [M-H]-). These analytical parameters are crucial for quality control, especially given the current industry emphasis on QC/QA in chemical manufacturing. The compound's crystalline form (melting point 98-102°C) facilitates purification, addressing common challenges in intermediate isolation workflows.

Environmental and safety profiles of 4-(1-phenylethyl)oxane-4-carboxylic acid show advantages over traditional aromatic compounds. Its partial oxygenation reduces bioaccumulation potential compared to fully aromatic analogs, responding to growing regulatory concerns about persistent organic pollutants. The compound's ready biodegradability (>60% in 28 days per OECD 301D) makes it attractive for green chemistry applications, a trending topic in sustainable pharmaceutical development.

In material science applications, the oxane-phenyl hybrid structure demonstrates interesting liquid crystalline properties when incorporated into polymer backbones. This aligns with current research into smart materials for optoelectronic devices. The compound's ability to form stable complexes with metal ions (particularly lanthanides) through its carboxylate group has sparked interest in luminescent materials development, another rapidly growing field.

Commercial availability of 1502973-96-7 has increased recently, with suppliers offering both racemic and enantiopure forms. Pricing trends reflect the compound's growing importance, with kilogram-scale production becoming more economically viable. This development responds to frequent search queries about scalable synthetic routes and cost-effective intermediates in fine chemical production.

Future research directions for 4-(1-phenylethyl)oxane-4-carboxylic acid derivatives may explore their potential as covalent inhibitor warheads in drug design, leveraging the carboxyl group's reactivity. The compound's structural similarity to natural product scaffolds also suggests possibilities in natural product-inspired drug discovery, a field experiencing renewed interest. As analytical techniques advance, particularly in cryo-EM structure determination, the compound's interactions with biological targets may be visualized at unprecedented resolution.

Regulatory aspects of CAS 1502973-96-7 remain favorable, with no current restrictions under major chemical control frameworks. This regulatory status, combined with the compound's synthetic versatility, positions it as a promising candidate for patent-protected derivatives in pharmaceutical development. The absence of heavy atoms or halogens in its structure simplifies process chemistry requirements, addressing common industry pain points in scaling up novel intermediates.

In conclusion, 4-(1-phenylethyl)oxane-4-carboxylic acid represents an emerging chemical platform with diverse applications across pharmaceuticals, materials science, and specialty chemicals. Its balanced physicochemical properties, synthetic flexibility, and favorable safety profile align with current industry priorities, making it a compound worth watching in coming years as research into its potential applications continues to expand.

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